Fmoc-D-2-aminoadipic acid
Overview
Description
Fmoc-D-2-aminoadipic acid is a useful research compound. Its molecular formula is C21H21NO6 and its molecular weight is 383.4 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Fmoc-D-2-aminoadipic acid, also known as Fmoc-®-2-aminoadipic acid, is primarily used as a protecting group for amines in organic synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The primary target of this compound is the amine group that it protects during synthesis .
Mode of Action
The Fmoc group acts as a base-labile protecting group . It is introduced to the amine group through a reaction with Fmoc-Cl . Once the synthesis process is complete, the Fmoc group is rapidly removed by a base . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
This compound is involved in the lysine catabolism pathway . During its biosynthesis, lysine is converted to 2-aminoadipic acid by two enzymes in three steps . The first two steps of 2-aminoadipic acid pathway are catalyzed by a bifunctional enzyme, lysine-ketoglutarate reductase/saccharopine dehydrogenase (LKR/SDH) .
Pharmacokinetics
The fmoc group is known to be rapidly removed by a base This suggests that the compound’s bioavailability could be influenced by the pH of its environment
Result of Action
The primary result of this compound’s action is the protection of the amine group during organic synthesis . This allows for the successful synthesis of complex organic compounds without unwanted reactions at the amine group .
Action Environment
The action of this compound is influenced by the pH of its environment . The Fmoc group is base-labile, meaning it is removed in the presence of a base . Therefore, the compound’s action, efficacy, and stability can be influenced by the acidity or basicity of its environment .
Biochemical Analysis
Biochemical Properties
Fmoc-D-2-aminoadipic acid plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. It interacts with various enzymes, proteins, and other biomolecules during the synthesis process. The Fmoc group is introduced to the amino acid through reactions with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu) . These interactions are essential for the protection and subsequent deprotection of the amino group, enabling the stepwise construction of peptide chains .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the stability and formation of biofilms in bacterial cells, reducing extracellular matrix components such as proteins, carbohydrates, and extracellular DNA . This reduction in biofilm stability can enhance the efficacy of antimicrobial treatments and reduce bacterial resistance .
Molecular Mechanism
The molecular mechanism of this compound involves its role as a protective group in peptide synthesis. The Fmoc group is stable under acidic conditions but can be rapidly removed by base treatment, typically using piperidine . This selective deprotection allows for the controlled elongation of peptide chains. Additionally, the Fmoc group can interact with various biomolecules, influencing their stability and function during the synthesis process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The Fmoc group is known to be stable under acidic conditions but can be rapidly removed by base treatment . This stability is crucial for the stepwise synthesis of peptides, ensuring that the amino acid remains protected until the desired deprotection step. Long-term studies have shown that the stability of this compound is maintained under appropriate storage conditions .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Studies have shown that at higher doses, there may be toxic or adverse effects, while lower doses are generally well-tolerated . It is essential to determine the optimal dosage to achieve the desired effects without causing toxicity. Threshold effects and dose-response relationships should be carefully evaluated in preclinical studies .
Metabolic Pathways
This compound is involved in the metabolic pathways of lysine degradation. It is an intermediate in the conversion of lysine to aminoadipic acid, which is further metabolized to glutaryl-CoA . This pathway involves several enzymes, including lysine-ketoglutarate reductase and saccharopine dehydrogenase . The presence of this compound can influence the flux of metabolites through these pathways, affecting overall metabolic balance .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins. These interactions can influence its localization and accumulation within specific cellular compartments . The Fmoc group itself can also affect the transport properties of the amino acid, potentially enhancing its stability and bioavailability .
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These signals can direct the amino acid to specific compartments or organelles within the cell . The Fmoc group may also play a role in determining the localization of the amino acid, affecting its activity and function within different cellular environments .
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanedioic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO6/c23-19(24)11-5-10-18(20(25)26)22-21(27)28-12-17-15-8-3-1-6-13(15)14-7-2-4-9-16(14)17/h1-4,6-9,17-18H,5,10-12H2,(H,22,27)(H,23,24)(H,25,26)/t18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSQHYGKLDYXUSA-GOSISDBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CCCC(=O)O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70660670 | |
Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
383.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
218457-73-9 | |
Record name | (2R)-2-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)hexanedioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70660670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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